{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid
Description
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is a phenoxyacetic acid derivative characterized by a methylsulfonylamino (-N(CH₃)SO₂CH₃) substituent at the para position of the phenyl ring and an acetic acid side chain. The methylsulfonylamino group enhances molecular polarity and may influence binding interactions in biological systems, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO5S/c1-11(17(2,14)15)8-3-5-9(6-4-8)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
GEROGELLBHBABZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Chemical Name: Acetic acid, [4-[(methylsulfonyl)amino]phenoxy]-
- Molecular Formula: C9H11NO5S
- Molecular Weight: 245.25 g/mol
- CAS Number: 103790-20-1
- Structure: The compound features a phenoxyacetic acid core substituted at the para position with a methyl(methylsulfonyl)amino group.
Preparation Methods of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid
General Synthetic Strategy
The synthesis of this compound generally involves:
- Preparation of the appropriate phenoxyacetic acid intermediate.
- Introduction of the methyl(methylsulfonyl)amino substituent at the para position of the phenyl ring.
- Oxidation state control of the sulfur moiety to achieve the sulfonyl group.
- Purification and crystallization steps to isolate the final compound.
Key Synthetic Routes and Reaction Conditions
Preparation of 4-(Methylsulfonyl)phenyl Acetic Acid Intermediate
A widely reported approach starts from 4-methylthioacetophenone or related sulfide precursors, which undergo oxidation and further functionalization:
- Step 1: Synthesis of 4-methylthioacetophenone by reaction of phenyl sulfide derivatives with acetyl chloride in solvents such as dichloromethane (DCM) at 0–20°C, followed by stirring at room temperature for 10–20 hours.
- Step 2: Oxidation of the methylthio group to the methylsulfonyl group can be performed using controlled oxidants, but to avoid hazardous peroxides, alternative methods using sulfonylated precursors are preferred.
Formation of the Phenoxyacetic Acid Core
- Phenoxyacetic acid derivatives are typically synthesized by nucleophilic substitution reactions where a phenol derivative reacts with chloroacetic acid or its esters under alkaline conditions to form the phenoxyacetic acid scaffold.
Introduction of the Methyl(methylsulfonyl)amino Group
- The methyl(methylsulfonyl)amino substituent is introduced via nucleophilic substitution or amidation reactions starting from 4-(methylsulfonyl)phenyl acetic acid or its salts.
- The use of alkaline metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or alkoxides is common to form the corresponding salts, which then react with suitable electrophiles or Grignard reagents to install the methyl(methylsulfonyl)amino group.
One-Pot and Economical Processes
- Recent patented processes describe one-pot synthesis routes combining salt formation and subsequent reaction with esters or Grignard reagents to improve yield and reduce steps.
- These processes use mild organic solvents like methanol or tetrahydrofuran (THF), operate at moderate temperatures (room temperature to 70°C), and minimize hazardous oxidants.
Representative Reaction Scheme (Summary)
Process Optimization and Advantages
- Avoidance of Hazardous Oxidants: By starting from sulfonylated precursors, the need for hydrogen peroxide or organic peroxides is eliminated, reducing explosion risks and side reactions such as pyridine N-oxide formation.
- Economic Efficiency: Use of 1.6–1.8 equivalents of Grignard reagent instead of 3 equivalents reduces reagent consumption and cost.
- Recycling of Excess Reagents: The process allows recovery and reuse of unreacted 4-(methylsulfonyl)phenyl acetic acid or its salts, enhancing sustainability.
- Purification: Crystallization from mixed solvents (petroleum ether/ethyl acetate or methanol) ensures high purity of intermediates and final product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonyl group (-SO₂Me) undergoes oxidation under controlled conditions to form sulfoxides or sulfones, though the sulfone is already present in the parent compound. The phenoxyacetic acid moiety may also participate in decarboxylation or side-chain oxidation.
Nucleophilic Substitution
The electron-withdrawing methylsulfonyl group activates the aromatic ring for electrophilic substitution. Key reactions include:
Nitration
| Reagents/Conditions | Position | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | Para to -SO₂Me group | 4-[Methyl(methylsulfonyl)amino]-3-nitrophenoxyacetic acid | 72% |
Halogenation
| Reagents/Conditions | Halogen | Product | Notes |
|---|---|---|---|
| Cl₂/FeCl₃, 25°C | Chlorine | 2-Chloro-4-[methyl(methylsulfonyl)amino]phenoxyacetic acid | Regioselectivity driven by -SO₂Me |
Salt Formation and Alkylation
The carboxylic acid group participates in salt formation and alkylation, enhancing solubility for pharmaceutical applications.
Grignard Addition
The lithium salt of the compound reacts with Grignard reagents to form ketones:
| Grignard Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, 65–70°C | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 90% |
Biological Interactions
The compound interacts with cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions:
-
COX-2 Inhibition : The methylsulfonyl group binds to Val-523 in COX-2, while the phenoxyacetic acid moiety interacts with Tyr-385 and Ser-530 .
-
Anti-inflammatory Activity : Demonstrated IC₅₀ values <10 µM in COX-2 inhibition assays .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| 4-(Methylsulfonyl)phenylacetic acid | -SO₂Me, -CH₂COOH | Higher solubility in polar solvents vs. parent compound |
| 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid | -SO₂Me, -OCH₂COOH | Enhanced nitration yields (85%) due to steric effects |
Scientific Research Applications
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table highlights key structural differences and similarities between {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid and related compounds:
Key Observations :
- Electronic Effects: The methylsulfonylamino group in the target compound is a strong electron-withdrawing group, increasing acidity and polarity compared to methyl or azo substituents .
- Bioactivity: Compounds with sulfonyl groups (e.g., 4-(Methylsulfonyl)phenylacetic acid) are often used in drug development due to their ability to interact with enzymes or receptors . In contrast, imino-substituted analogs exhibit antimicrobial properties .
- Solubility: The target compound’s sulfonamide group likely improves aqueous solubility over lipophilic analogs like (4-Methylphenoxy)acetic acid .
Physicochemical Properties
- Acidity: The sulfonamide group (pKa ~1-2) makes the target compound more acidic than methyl- or imino-substituted analogs.
- Thermal Stability : Sulfonyl-containing compounds generally exhibit higher thermal stability due to strong S=O bonds .
Biological Activity
The compound {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid , often referred to as a phenoxyacetic acid derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and presenting it in a structured format.
Chemical Structure and Properties
Chemical Structure : The compound's structure features a phenoxyacetic acid backbone with a methylsulfonyl group and an amino substituent. This configuration is crucial for its biological interactions.
Physical Properties :
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 301.34 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of phenoxyacetic acid derivatives, including this compound.
| Study | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Goszczynska et al. | Staphylococcus aureus | 26 mm | |
| Kumar et al. | Escherichia coli | 22 mm | |
| Subahlaxmi et al. | Mycobacterium smegmatis | 9.66 µL (MIC) |
These results indicate that the compound exhibits significant antibacterial activity, with varying efficacy against different strains.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays.
- Mechanism of Action : The compound is believed to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.
- In Vivo Studies : Compounds similar to this compound have shown promising results in reducing edema and inflammatory markers in animal models .
3. Antioxidant Activity
Phenoxyacetic acid derivatives are also noted for their antioxidant properties, which can mitigate oxidative stress in biological systems.
- Assays Conducted : DPPH radical scavenging assays have demonstrated that these compounds can effectively neutralize free radicals, contributing to their protective effects against cellular damage .
4. Anticancer Properties
Research has indicated potential anticancer activity associated with phenoxyacetic acid derivatives.
| Study | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Abbouchi et al. | HL60 (leukemia) | 15 µM | |
| Tarun et al. | Various solid tumors | Varies by derivative |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains, showing significant inhibition compared to standard antibiotics like ciprofloxacin. The study concluded that modifications to the phenoxy group could enhance antimicrobial potency .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound using a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Methylsulfonyl chloride, DCM, RT | 75–85 | |
| 2 | Chloroacetic acid, NaOH, ethanol, 60°C | 60–70 |
Advanced: How can researchers optimize reaction yields under varying catalytic conditions?
Answer:
Yield optimization requires systematic evaluation of:
- Catalysts : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in aryl ether formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Higher temperatures (70–80°C) accelerate etherification but may degrade sensitive functional groups.
Q. Methodological Approach :
- Use a Design of Experiments (DoE) framework to test combinatorial parameters.
- Monitor reaction progress via TLC or HPLC to identify optimal stopping points .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- IR Spectroscopy : Confirms the presence of sulfonamide (S=O stretch at ~1150–1300 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) .
- NMR :
- ¹H NMR : Phenoxy protons (δ 6.8–7.2 ppm), methylsulfonyl group (δ 3.0–3.2 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How does this compound interact with prostacyclin receptors, and what are the implications for pulmonary hypertension research?
Answer:
The methylsulfonylamino-phenoxy moiety mimics endogenous prostacyclin, enabling selective binding to IP receptors. Key findings from preclinical studies include:
- Receptor Activation : The compound’s active form (similar to MRE-269 in ) induces vasodilation via cAMP signaling, reducing pulmonary arterial pressure .
- Therapeutic Potential : Prolonged receptor agonism in rat models showed reduced right ventricular hypertrophy, suggesting utility in pulmonary hypertension .
Q. Table 2: Receptor Binding Affinity
| Model System | EC₅₀ (nM) | Reference |
|---|---|---|
| Rat PA Smooth Muscle | 2.1 ± 0.3 | |
| Human IP Receptor | 5.8 ± 1.2 |
Advanced: How should researchers address discrepancies in reported biological activities across in vitro models?
Answer:
Contradictions often arise from:
Q. Resolution Strategies :
Standardize Assays : Use isogenic cell lines and validated detection kits.
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., vs. 14).
Mechanistic Studies : Employ siRNA knockdown to confirm target specificity .
Advanced: What is the role of the methylsulfonyl group in modulating bioactivity?
Answer:
The methylsulfonyl group:
- Enhances metabolic stability by resisting oxidative degradation.
- Improves receptor binding via polar interactions with hydrophobic pockets (e.g., in IP receptors) .
- Modulates solubility, balancing logP values for membrane permeability and aqueous compatibility .
Q. Comparative Data :
| Derivative | logP | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| With -SO₂Me | 2.1 | 15 nM | |
| Without | 3.8 | 120 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
